WIN 55,212-2 is a chemical described as an aminoalkylindole derivative, which produces effects similar to those of cannabinoids such as tetrahydrocannabinol (THC) but has an entirely different chemical structure. It is a potent cannabinoid receptor agonist that has been found to be a potent analgesic in a rat model of neuropathic pain. It activates p42 and p44 MAP kinase via receptor-mediated signaling.
Win 55212-2 is a natural product found in Irciniidae with data available.
Win 55212-2
CAS No.: 131543-22-1
Cat. No.: VC21139070
Molecular Formula: C27H26N2O3
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131543-22-1 |
|---|---|
| Molecular Formula | C27H26N2O3 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 |
| Standard InChI Key | HQVHOQAKMCMIIM-HXUWFJFHSA-N |
| Isomeric SMILES | CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
| SMILES | CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
| Canonical SMILES | CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
Introduction
Chemical Structure and Properties
Win 55212-2 is an organic heterotricyclic compound with the molecular formula C27H26N2O3 and a molecular weight of 426.5 g/mol . Despite producing cannabinoid-like effects, it belongs to the aminoalkylindole derivative class and features a completely different chemical structure from traditional plant-derived cannabinoids .
The IUPAC name for Win 55212-2 is (11R)-2-methyl-11-(morpholin-4-ylmethyl)-3-[(naphthalen-1-yl)carbonyl]-9-oxa-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4,6,8(12)-tetraene . Structurally, it can be described as 5-methyl-3-(morpholin-4-ylmethyl)-2,3-dihydro oxazino[2,3,4-hi]indole substituted at position 6 by a 1-naphthylcarbonyl group .
Physical and Chemical Characteristics
Win 55212-2 is typically available as a mesylate salt with the following properties:
| Property | Characteristic |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO; insoluble in water |
| Purity | ≥98% (HPLC) |
| Storage conditions | Stable for at least 1 year at -20°C |
| Stock solution stability | Up to 3 months at -20°C |
Win 55212-2 presents challenges for in vivo and in vitro applications due to its poor water solubility. Researchers commonly use emulsion-based solvents such as Tocrisolve 100 to improve its solubility for experimental applications .
Pharmacological Profile
Receptor Binding Properties
Win 55212-2 demonstrates selective affinity for cannabinoid receptors, with particularly high affinity for the CB2 receptor subtype. The binding profiles reveal its distinctive receptor selectivity:
| Receptor | Ki Value (nM) | Relative Affinity |
|---|---|---|
| CB2 (human) | 3.3 | Higher |
| CB1 (human) | 62.3 | Lower |
These binding characteristics classify Win 55212-2 as a selective high-affinity CB2 agonist, although it maintains significant activity at CB1 receptors as well . This receptor binding profile distinguishes Win 55212-2 from many other cannabinoid compounds and contributes to its unique pharmacological effects.
Mechanism of Action
Cannabinoid Receptor Activation
Win 55212-2 exerts its primary effects by activating cannabinoid receptors, particularly CB1 and CB2. As a potent agonist, it initiates downstream signaling cascades typical of cannabinoid receptor activation . The compound activates p42 and p44 MAP kinase via receptor-mediated signaling pathways, which contributes to many of its cellular effects .
| Model | Treatment | Key Finding |
|---|---|---|
| In vitro (PC3, DU145, LNCaP cells) | Win 55212-2 (varying concentrations) | Dose-dependent reduction in proliferation, migration, invasion; induced apoptosis; G0/G1 cell cycle arrest |
| In vivo (athymic mice with PC3 xenografts) | Win 55212-2 (5 mg/kg, 3x/week for 3 weeks) | Significant reduction in tumor growth rate |
Win 55212-2 has also shown promise in endometriosis models. Research using in vitro and in vivo syngeneic mouse models of endometriosis demonstrated that Win 55212-2 could target proliferation in endometriosis-like conditions .
Neuroprotective Effects
Win 55212-2 exhibits neuroprotective properties and functions as an apoptosis inhibitor, suggesting potential applications in neurodegenerative conditions . Its ability to modulate cannabinoid receptor signaling in the central nervous system contributes to these neuroprotective effects.
Research Applications and Experimental Considerations
Research Models
Win 55212-2 has been utilized in numerous research settings to investigate cannabinoid receptor function and potential therapeutic applications:
-
In vitro cell culture models
-
Ex vivo systems like Xenopus laevis oocyte expression systems
-
In vivo animal models of pain, cancer, and neurological conditions
The Xenopus oocyte expression system co-expressing CB1 or CB2 with GIRK1/2 channels and regulators of G protein signaling (RGS4) has proven particularly valuable for exploring the cannabinoid signaling cascade and discovering ligands that interact orthosterically or allosterically with cannabinoid receptors .
Experimental Protocols
For in vitro applications, protocols typically involve:
-
Preparation of Win 55212-2 stock solutions (10 mM) in Tocrisolve 100
-
Storage at 4°C until use
-
Treatment of cells with various concentrations (commonly 1-50 μM range)
For in vivo applications, administration protocols vary but commonly include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume